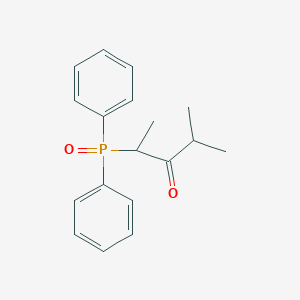
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a phosphinyl group attached to the second carbon of the pentanone chain and a methyl group attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- can be achieved through several methods. One common approach involves the reaction of 3-pentanone with diphenylphosphine oxide in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the phosphine oxide to the carbonyl group of the ketone, followed by deprotonation and subsequent rearrangement to form the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-Pentanone: A simple ketone with similar structural features but lacking the phosphinyl group.
2-Pentanone: Another ketone isomer with the carbonyl group at a different position.
Diphenylphosphine oxide: A related compound with a similar phosphinyl group but different overall structure.
Uniqueness
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- is unique due to the presence of both a phosphinyl group and a methyl group on the pentanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
821770-35-8 |
|---|---|
分子式 |
C18H21O2P |
分子量 |
300.3 g/mol |
IUPAC 名称 |
2-diphenylphosphoryl-4-methylpentan-3-one |
InChI |
InChI=1S/C18H21O2P/c1-14(2)18(19)15(3)21(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15H,1-3H3 |
InChI 键 |
CMXACTXTPJYSHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
![1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-](/img/structure/B15159124.png)
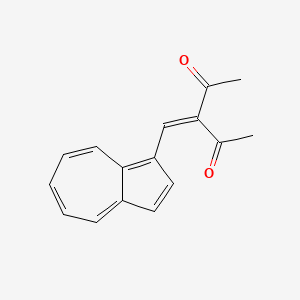
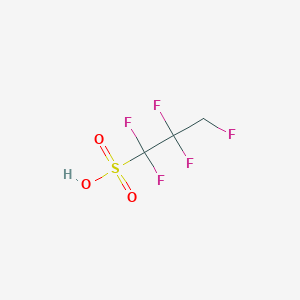
![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)
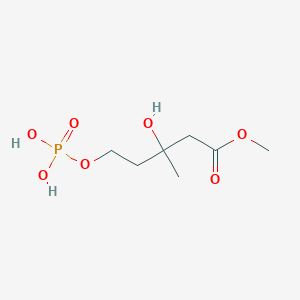
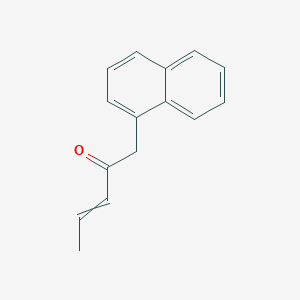
![Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate](/img/structure/B15159168.png)
![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
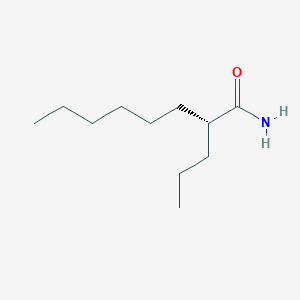

![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)

